molecular formula C20H23N3O7S B4208562 1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE

Cat. No.: B4208562
M. Wt: 449.5 g/mol
InChI Key: PPDLSOLHEPLHKK-UHFFFAOYSA-N
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Description

Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate is an organic compound with a complex structure that includes dimethylamino, sulfonyl, phenylglycyl, and terephthalate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method is the reaction of dimethyl terephthalate with N-[(dimethylamino)sulfonyl]-N-phenylglycine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing amino acid derivatives and terephthalate-based molecules. Examples include:

  • Dimethyl 2-({N-[(methylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate
  • Dimethyl 2-({N-[(ethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate

Uniqueness

Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.

Properties

IUPAC Name

dimethyl 2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S/c1-22(2)31(27,28)23(15-8-6-5-7-9-15)13-18(24)21-17-12-14(19(25)29-3)10-11-16(17)20(26)30-4/h5-12H,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDLSOLHEPLHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE
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1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE
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1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE
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1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE
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1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE

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